

2,5-Diiodopyrazine: A Technical Guide for Chemical Research and Drug Discovery

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Compound of Interest

Compound Name: 2,5-Diiodopyrazine

Cat. No.: B123192

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodopyrazine is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its pyrazine core is a key structural motif in numerous biologically active compounds, and the presence of two iodine atoms at the 2 and 5 positions offers reactive handles for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of **2,5-diiodopyrazine** in drug discovery and development.

Commercial Availability and Suppliers

2,5-Diiodopyrazine (CAS Number: 1093418-77-9) is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings.

Supplier	Product Number	Purity	Available Quantities
ChemicalBook	CB26481	Varies by supplier	Varies by supplier
Pharmaffiliates	PA 27 0020991	High purity	Inquire for details
Sunway Pharm Ltd	CB26481	>97%	250mg, 1g

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

Property	Value
Molecular Formula	C ₄ H ₂ I ₂ N ₂
Molecular Weight	331.88 g/mol
Appearance	Yellow powder[1]
Melting Point	141 °C[1]
CAS Number	1093418-77-9

Experimental Protocols: Synthesis of 2,5-Diiodopyrazine

A reliable gram-scale synthesis of **2,5-diiodopyrazine** has been reported via deprotonative dimetalation of pyrazine followed by iodination.[1][2]

Gram-Scale Synthesis of 2,5-Diiodopyrazine[1]

Materials:

- Pyrazine (2.0 g, 25 mmol)
- 2,2,6,6-tetramethylpiperidine (LiTMP) (13 mL, 75 mmol)
- n-Butyllithium (BuLi) (1.6 M in hexanes, 75 mmol)

- Cadmium chloride-TMEDA complex ($\text{CdCl}_2 \cdot \text{TMEDA}$) (7.5 g, 25 mmol)
- Iodine (I_2) (14 g, 75 mmol)
- Tetrahydrofuran (THF), anhydrous (50 mL)
- Aqueous saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate (AcOEt)
- Magnesium sulfate (MgSO_4)
- Silica gel for flash chromatography
- Heptane and Dichloromethane (CH_2Cl_2) for chromatography

Procedure:

- To a stirred and cooled ($0\text{ }^\circ\text{C}$) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and $\text{CdCl}_2 \cdot \text{TMEDA}$ (7.5 g, 25 mmol).
- Stir the mixture for 15 minutes at $0\text{ }^\circ\text{C}$ before the introduction of pyrazine (2.0 g, 25 mmol).
- Allow the reaction to stir for 2 hours at room temperature.
- Add a solution of I_2 (14 g, 75 mmol) in THF (25 mL) to the reaction mixture.
- Stir the mixture overnight.
- Quench the reaction by adding an aqueous saturated solution of $\text{Na}_2\text{S}_2\text{O}_3$ (40 mL).
- Extract the aqueous layer with ethyl acetate (3 x 40 mL).
- Combine the organic layers, dry over MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using a heptane/ CH_2Cl_2 gradient (from 100/0 to 80/20) to yield **2,5-diiodopyrazine** as a yellow powder (3.3 g, 40%)

yield).[1]

Characterization Data:

- ^1H NMR (CDCl_3): δ 8.63 (s, 2H)[1]
- ^{13}C NMR (CDCl_3): δ 116.6 (C2 and C5), 154.1 (C3 and C6)[1]
- IR (ATR): ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm^{-1} [1]
- HRMS (EI): calculated for $\text{C}_4\text{H}_2\text{I}_2\text{N}_2$: 331.8307, found: 331.8297[1]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a common scaffold in a variety of approved drugs, highlighting its importance as a pharmacophore. While specific examples of drug candidates derived directly from **2,5-diiodopyrazine** are not widely reported in publicly available literature, its structure makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. The two iodine atoms provide versatile handles for a range of cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.

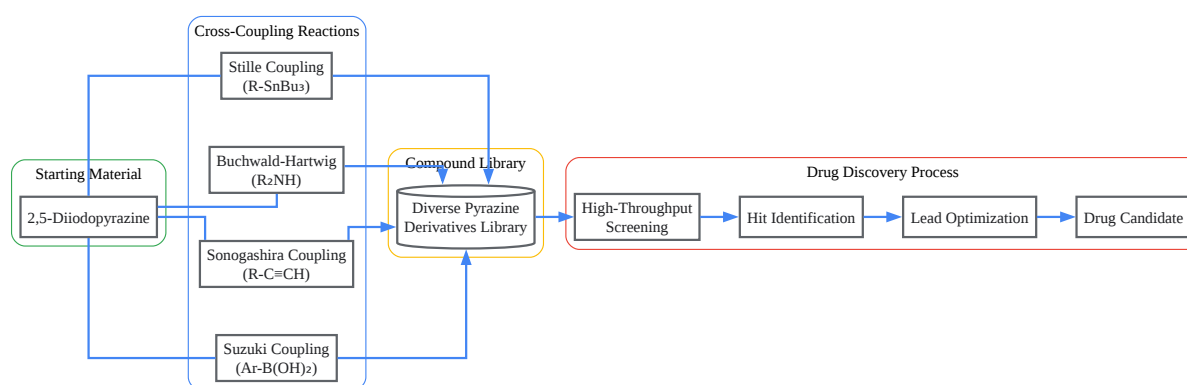
Potential Synthetic Transformations

2,5-Diiodopyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2 and 5 positions. This enables the systematic exploration of the chemical space around the pyrazine core to optimize for biological activity, selectivity, and pharmacokinetic properties.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

- Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions allow for the creation of diverse molecular scaffolds that can be screened for activity against various biological targets.



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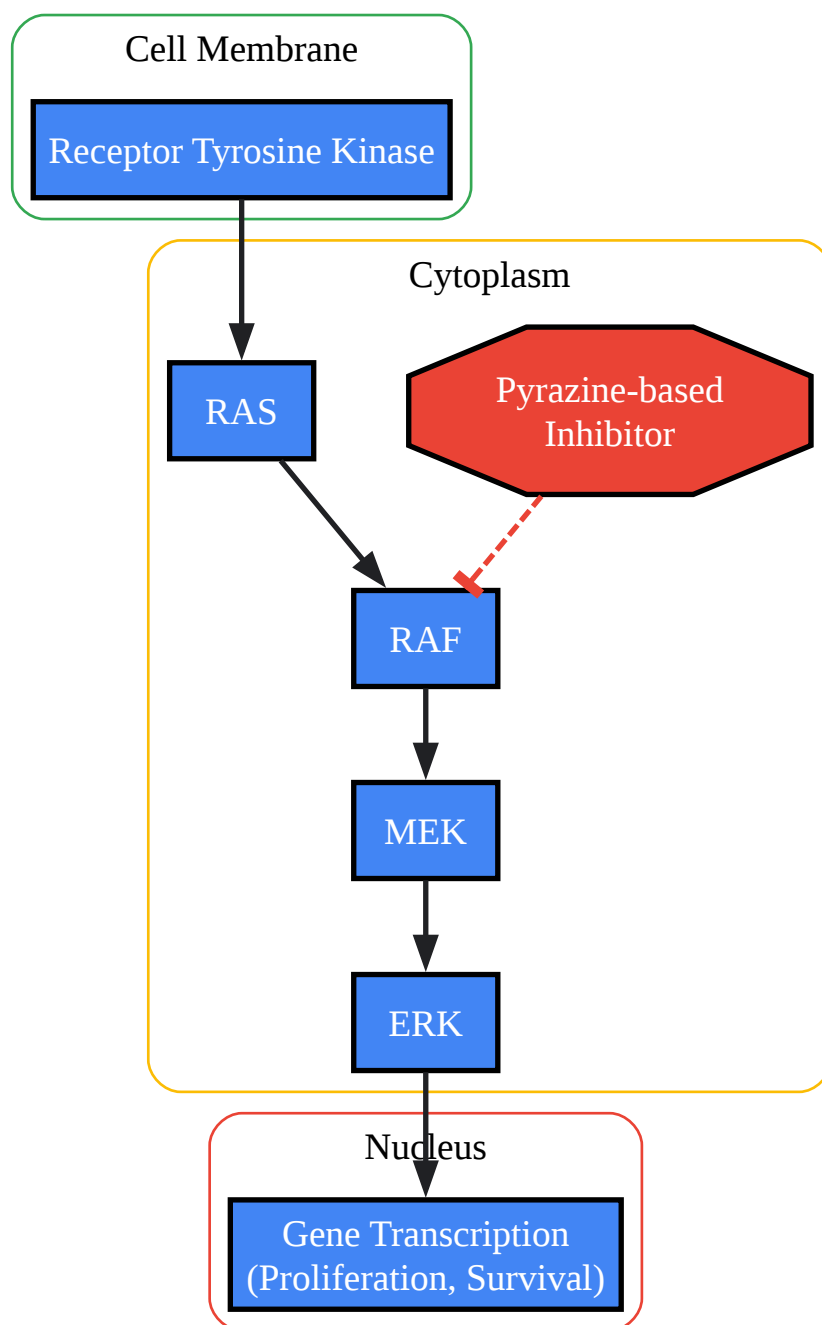
Figure 1: Experimental workflow for drug discovery using **2,5-diiodopyrazine**.

Relevance to Signaling Pathways

Pyrazine-containing compounds are known to modulate a wide range of biological signaling pathways, making them attractive scaffolds for the development of targeted therapeutics. While the direct interaction of **2,5-diiodopyrazine** with specific signaling pathways is not

documented, its derivatives could potentially target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature nitrogen-containing heterocyclic cores, including pyrazine. These inhibitors often function by competing with ATP for binding to the kinase domain of signaling proteins, thereby blocking downstream signal transduction. The diversification of the **2,5-diiodopyrazine** scaffold through the synthetic routes described above could lead to the discovery of novel kinase inhibitors.



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Figure 2: Representative kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

2,5-Diiodopyrazine is a readily synthesizable and commercially available chemical entity with significant potential as a building block in drug discovery. Its value lies in the reactivity of the

two iodine atoms, which allows for extensive chemical derivatization through modern cross-coupling methodologies. While direct biological activity of **2,5-diiodopyrazine** itself has not been extensively reported, its utility as a scaffold for the generation of libraries of novel compounds makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and identify novel therapeutic agents. The strategic application of this building block in well-designed synthetic and screening campaigns could lead to the discovery of new modulators of key biological pathways.

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References

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